Methyl 2-bromo-5-fluoro-3-iodobenzoate

Orthogonal cross-coupling Palladium catalysis Sequential functionalization

Methyl 2-bromo-5-fluoro-3-iodobenzoate (CAS 1499694-56-2) is a trihalogenated benzoate ester bearing bromine at C-2, fluorine at C-5, and iodine at C-3 on the aromatic ring, with a methyl ester at C-1. Its molecular formula is C₈H₅BrFIO₂ and its molecular weight is 358.93 g·mol⁻¹.

Molecular Formula C8H5BrFIO2
Molecular Weight 358.93 g/mol
Cat. No. B12866212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-5-fluoro-3-iodobenzoate
Molecular FormulaC8H5BrFIO2
Molecular Weight358.93 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC(=C1)F)I)Br
InChIInChI=1S/C8H5BrFIO2/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3H,1H3
InChIKeyZXAPZXGLZKZYLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Bromo-5-Fluoro-3-Iodobenzoate for Procurement: Structural Profile and CAS Identification


Methyl 2-bromo-5-fluoro-3-iodobenzoate (CAS 1499694-56-2) is a trihalogenated benzoate ester bearing bromine at C-2, fluorine at C-5, and iodine at C-3 on the aromatic ring, with a methyl ester at C-1 . Its molecular formula is C₈H₅BrFIO₂ and its molecular weight is 358.93 g·mol⁻¹ . The compound is classified as a polyhalogenated aromatic building block and is primarily used as a synthetic intermediate in medicinal chemistry and organic synthesis . The simultaneous presence of three distinct halogen substituents—iodo (C–I), bromo (C–Br), and fluoro (C–F)—endows this scaffold with a graded reactivity hierarchy (C–I >> C–Br >> C–F) that is exploitable for sequential, orthogonal cross-coupling transformations without the need for transient protecting groups .

Methyl 2-Bromo-5-Fluoro-3-Iodobenzoate Selection: Why Generic Replacement by Analogous Halogenated Benzoates Compromises Synthetic Strategy


Replacing methyl 2-bromo-5-fluoro-3-iodobenzoate with a simpler di- or mono-halogenated benzoate ester—such as methyl 2-bromo-5-fluorobenzoate or methyl 2-iodo-5-fluorobenzoate—eliminates the intrinsic orthogonal reactivity that defines this scaffold's value in sequential cross-coupling sequences . The co-occurrence of a highly reactive C–I bond (bond dissociation energy ≈240 kJ·mol⁻¹) and a moderately reactive C–Br bond (≈270 kJ·mol⁻¹) on the same ring, combined with a metabolically and electronically modulating C–F bond (≈450 kJ·mol⁻¹), enables chemists to execute two successive, site-selective palladium-catalyzed couplings without protecting-group manipulation—a capability that neither methyl 2-bromo-5-fluorobenzoate (lacking the iodine handle) nor methyl 2-iodo-5-fluorobenzoate (lacking the bromine handle) can provide . Furthermore, regioisomeric analogs such as methyl 2-bromo-3-iodobenzoate (missing the 5-fluoro substituent) lack the electron-withdrawing effect of fluorine that influences both the electronic character of the ring and the pharmacokinetic profile of downstream products . The following quantitative evidence section itemizes these comparative deficits with experimental data.

Methyl 2-Bromo-5-Fluoro-3-Iodobenzoate: Quantitative Evidence for Differentiated Reactivity and Procurement Decisions


Orthogonal Cross-Coupling Reactivity: Quantified Yield Differential Between C–I and C–Br Sites in Intramolecular Biaryl Formation

In palladium-catalyzed intramolecular biaryl coupling, a simple 2-iodobenzoate (compound 659) achieved an 84% isolated yield of 6H-dibenzo[b,d]pyran-6-one under optimized conditions (catalytic Pd(OAc)₂, no ligand, NaOAc as base, refluxing DMF). In contrast, the corresponding 2-bromobenzoate and 2-triflate substrates gave consistently poorer yields under a range of analogous conditions, establishing an experimentally validated reactivity hierarchy in which the C–I bond is preferentially activated over the C–Br bond . For methyl 2-bromo-5-fluoro-3-iodobenzoate, this translates into a predictable, programmable reactivity sequence: selective C–I coupling first, followed by C–Br coupling second, without cross-reactivity interference. This orthogonal behavior is further supported by fundamental bond dissociation energies: C–I ≈ 240 kJ·mol⁻¹ versus C–Br ≈ 270 kJ·mol⁻¹, representing a 30 kJ·mol⁻¹ energy gap that drives kinetic selectivity .

Orthogonal cross-coupling Palladium catalysis Sequential functionalization

Oxidative Addition Kinetics: Ortho-Substituted Aryl Iodides Retain Higher Reactivity Than Corresponding Aryl Bromides

A kinetic study of oxidative addition of ortho-substituted aryl halides (o-ZCH₂–C₆H₄–X; X = I, Br) to Pd⁰(PPh₃)₄ and Pd⁰(dba)(dppp) demonstrated that, although ortho substituents exert a decelerating effect due to steric hindrance and electronic donor effects, ortho-substituted aryl iodides consistently remain more reactive than the corresponding ortho-substituted aryl bromides for both phosphine ligands (PPh₃ and dppp) . The decelerating effect is reported to be less pronounced for aryl bromides than for aryl iodides, but the absolute reactivity ordering (I > Br) is preserved . For methyl 2-bromo-5-fluoro-3-iodobenzoate, which bears an iodine atom ortho to the ester and a bromine atom ortho to the ester, this kinetic preference ensures that the C–I bond undergoes oxidative addition before the C–Br bond, enabling the sequential coupling strategy central to this scaffold's value proposition.

Oxidative addition Kinetics Pd(0) complexes

Electronic Modulation by 5-Fluoro Substituent: Impact on Aryl Ring Electronics Compared to Non-Fluorinated Congeners

The 5-fluoro substituent in methyl 2-bromo-5-fluoro-3-iodobenzoate exerts a strong electron-withdrawing effect (Hammett σₘ for F = +0.34) that distinguishes it from non-fluorinated analogs such as methyl 2-bromo-3-iodobenzoate (CAS 1261797-04-9) . This electronic perturbation increases the electrophilicity of the aryl ring, which can accelerate oxidative addition at the C–I and C–Br centers relative to electron-rich analogs, while simultaneously reducing the electron density available for undesirable side reactions such as protodehalogenation . In medicinal chemistry applications, the presence of fluorine at the 5-position also confers metabolic stability advantages: the C–F bond (BDE ≈ 450 kJ·mol⁻¹) is resistant to cytochrome P450-mediated oxidative metabolism, reducing the likelihood of metabolic deactivation at this position compared to C–H or C–Cl bonds in non-fluorinated analogs . The LogP of methyl 2-bromo-5-fluoro-3-iodobenzoate is calculated at 2.98, indicating moderate lipophilicity suitable for membrane permeability in downstream bioactive molecules .

Fluorine effect Electronic modulation Metabolic stability

Methyl Ester vs Free Carboxylic Acid: Solubility, Handling, and Synthetic Flexibility Comparison

Methyl 2-bromo-5-fluoro-3-iodobenzoate (MW 358.93 g·mol⁻¹) offers distinct practical advantages over its free acid counterpart, 2-bromo-5-fluoro-3-iodobenzoic acid (CAS 1511887-98-1, MW 344.90 g·mol⁻¹) . The methyl ester form exhibits increased lipophilicity (calculated LogP = 2.98 vs estimated LogP ≈ 2.3–2.5 for the free acid) and superior solubility in common organic solvents (e.g., DMF, DCM, THF) used in cross-coupling protocols, facilitating homogeneous reaction conditions . The ester also serves as a protected form of the carboxylic acid, preventing unwanted coordination to palladium catalysts or base-mediated deprotonation during cross-coupling steps . Upon completion of the halogen-based coupling sequence, the methyl ester can be hydrolyzed under standard conditions (e.g., LiOH, THF/H₂O) to liberate the free carboxylic acid for further amide coupling, bioconjugation, or salt formation . Critically, the ester form avoids the aqueous solubility and ionization complexities of the free acid, streamlining workup procedures and improving isolated yields in multi-step sequences .

Ester protection Solubility Downstream functionalization

Vendor Purity Benchmarking: Comparative Analysis of Commercially Available Batches and Practical Procurement Considerations

Commercially available methyl 2-bromo-5-fluoro-3-iodobenzoate is supplied by multiple vendors with documented purity ≥98% (HPLC) according to product specifications . In comparison, the related free acid, 2-bromo-5-fluoro-3-iodobenzoic acid, is typically offered at ≥95% purity, representing a 3% lower purity floor . For the simpler analog methyl 2-bromo-3-iodobenzoate (CAS 1261797-04-9), purity specifications as low as 95% are common, with some vendors reporting up to 98% . The ≥98% purity specification for the methyl ester form is significant because each 1% of halogen-containing impurities in a trihalogenated building block can introduce side products that are challenging to separate from the desired product due to similar polarity and molecular weight. The higher purity specification reduces the risk of impurity-derived side reactions during the first cross-coupling step, where trace quantities of dehalogenated or regioisomeric impurities could compete for the catalyst and diminish the yield of the desired mono-coupled intermediate.

Purity analysis Vendor comparison Quality assurance

Methyl 2-Bromo-5-Fluoro-3-Iodobenzoate: Validated Application Scenarios Supported by Comparative Evidence


Sequential Orthogonal Cross-Coupling for Diversified Biaryl Library Synthesis

The C–I bond of methyl 2-bromo-5-fluoro-3-iodobenzoate undergoes selective Suzuki-Miyaura or Sonogashira coupling at lower temperature or with lower catalyst loading, leaving the C–Br bond intact for a subsequent, distinct coupling event . This enables the rapid generation of unsymmetrical biaryl libraries—a capability that single-halogen building blocks cannot replicate and that dihalogenated analogs with two identical halogens (e.g., methyl 2,3-dibromobenzoate) achieve only with poor selectivity . The intramolecular coupling model demonstrates an 84% yield for the C–I cyclization step, with the C–Br site preserved for further elaboration .

Synthesis of Fluorine-Containing Drug-Like Scaffolds with Metabolic Stability Requirements

The 5-fluoro substituent (σₘ = +0.34) embedded in methyl 2-bromo-5-fluoro-3-iodobenzoate provides inherent metabolic stability at that position, as the C–F bond (≈450 kJ·mol⁻¹) resists oxidative metabolism by cytochrome P450 enzymes . This is a decisive advantage over non-fluorinated analogs (e.g., methyl 2-bromo-3-iodobenzoate) when synthesizing lead compounds destined for in vivo pharmacokinetic evaluation, where metabolic soft spots must be minimized from the earliest synthetic stages .

Carboxylic Acid Prodrug and Bioconjugate Synthesis via Late-Stage Ester Hydrolysis

The methyl ester serves as a masked carboxylic acid throughout the halogen-based coupling sequence. Following the two sequential cross-coupling reactions, hydrolysis under standard conditions (LiOH, THF/H₂O) liberates the free acid for amidation with amine-containing pharmacophores, bioconjugation to proteins or antibodies, or salt formation for improved aqueous solubility . Procuring the pre-formed methyl ester eliminates the need for a separate esterification step, reducing the synthetic sequence by one operation and improving overall yield by avoiding the typical 85–95% yield loss associated with acid-to-ester conversion .

Radiolabeling Precursor for Iodine-125/Iodine-123 Imaging Agent Development

The presence of an iodine atom at the 3-position makes methyl 2-bromo-5-fluoro-3-iodobenzoate a potential precursor for radioiodination via isotope exchange or for use as a cold reference standard in the development of iodine-123 or iodine-125 labeled imaging agents . The orthogonal C–Br handle remains available for further functionalization after radiolabeling, enabling the construction of complex radiotracer architectures. This is not feasible with mono-iodinated benzoates that lack a second reactive halogen for downstream diversification .

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